molecular formula C10H11N3O B14756207 N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 1617-98-7

N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B14756207
CAS No.: 1617-98-7
M. Wt: 189.21 g/mol
InChI Key: VDSZQXWRCBMVKX-UHFFFAOYSA-N
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Description

N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazoles, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1,3,4-oxadiazol-2-amine
  • N-Methyl-5-phenyl-1,3,4-oxadiazol-2-amine
  • N-Ethyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1617-98-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-ethyl-5-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H11N3O/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)

InChI Key

VDSZQXWRCBMVKX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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